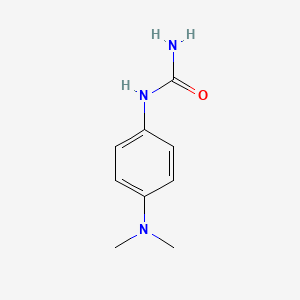
Urea, 1-(p-(dimethylamino)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(p-(dimethylamino)phenyl)-, also known as 1-(4-(dimethylamino)phenyl)urea, is an organic compound with the molecular formula C9H13N3O. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a urea moiety. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(dimethylamino)phenyl)urea can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)aniline with phosgene or its derivatives, such as triphosgene, in the presence of a base like pyridine. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with ammonia or an amine to yield the desired urea derivative .
Another method involves the nucleophilic addition of 4-(dimethylamino)aniline to potassium isocyanate in water without the use of organic co-solvents. This approach is environmentally friendly and provides high yields of the product .
Industrial Production Methods
Industrial production of 1-(4-(dimethylamino)phenyl)urea typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of phosgene or its derivatives is common in industrial settings due to its efficiency and scalability .
化学反应分析
Types of Reactions
1-(4-(dimethylamino)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
科学研究应用
1-(4-(dimethylamino)phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1-(4-(dimethylamino)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
相似化合物的比较
Similar Compounds
1-(4-(dimethylamino)phenyl)-3-methylurea: Similar structure with an additional methyl group.
1-(4-(dimethylamino)phenyl)-2-thiourea: Contains a thiourea moiety instead of a urea moiety.
1-(4-(dimethylamino)phenyl)-3-phenylurea: Contains an additional phenyl group.
Uniqueness
1-(4-(dimethylamino)phenyl)urea is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various applications .
属性
CAS 编号 |
34773-65-4 |
|---|---|
分子式 |
C9H13N3O |
分子量 |
179.22 g/mol |
IUPAC 名称 |
[4-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)11-9(10)13/h3-6H,1-2H3,(H3,10,11,13) |
InChI 键 |
NKQIQZQGJMJLAK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


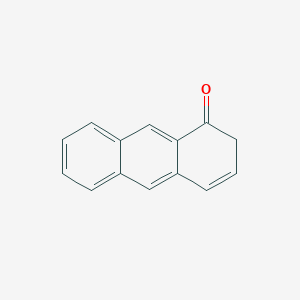
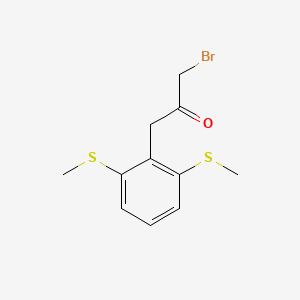
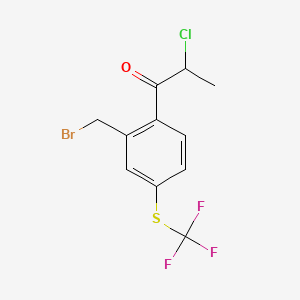
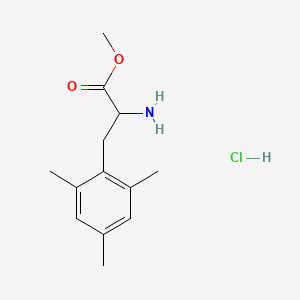
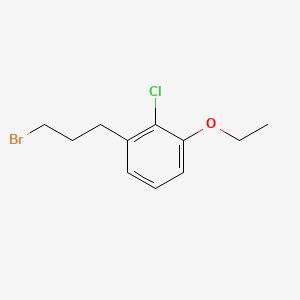

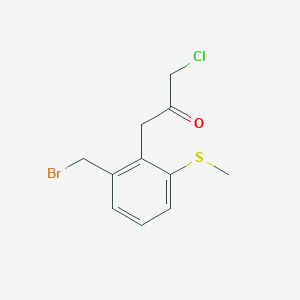
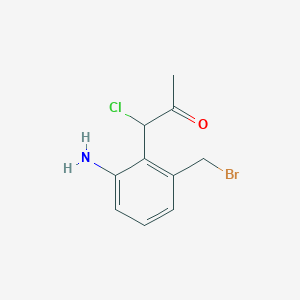
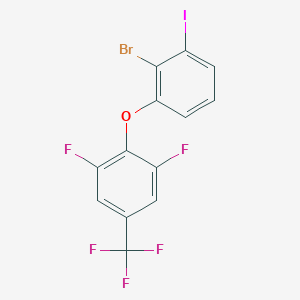
![Benzene, [(1-chloro-2,2-difluoroethenyl)thio]-](/img/structure/B14071551.png)
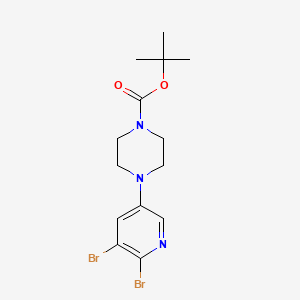
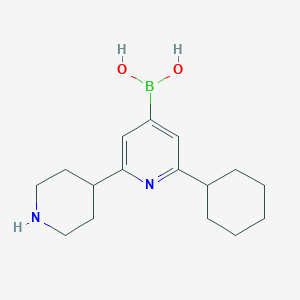
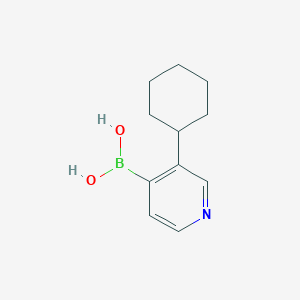
![2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid](/img/structure/B14071577.png)
